molecular formula C7H7ClN2O B018017 Imidazo[1,2-a]pyridin-8-ol hydrochloride CAS No. 100592-11-8

Imidazo[1,2-a]pyridin-8-ol hydrochloride

Cat. No. B018017
M. Wt: 170.59 g/mol
InChI Key: NYKPDOMWNWJIRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including derivatives like Imidazo[1,2-a]pyridin-8-ol hydrochloride, often involves palladium-catalyzed coupling reactions such as the Suzuki reaction or methods involving N-hydroxysuccinimidyl activated esters. These approaches allow for the introduction of various substituents, offering a pathway to a wide array of derivatives with potential biological activities while maintaining low cytotoxicity (Boulahjar et al., 2018). Additionally, other methods include the use of α-keto vinyl azides and 2-aminopyridines through catalyst/metal-free annulations, showcasing the diversity in synthetic approaches for creating complex imidazo[1,2-a]pyridine structures (Adiyala et al., 2015).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine compounds, including the hydrochloride salt , are known for their bicyclic system with a bridgehead nitrogen atom. The structure of these compounds provides a versatile platform for the generation of new types of stable N-heterocyclic carbenes, which are crucial for various chemical transformations and have implications for their reactivity and interaction with biological targets (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines are susceptible to various chemical reactions, including excited state intramolecular proton transfer (ESIPT), which is facilitated by certain structural modifications such as the incorporation of a 2-(2'-hydroxyphenyl) substituent. This reaction underscores the complex photochemical properties these compounds can exhibit, which is crucial for designing molecules with specific optical characteristics (Stasyuk et al., 2012).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives are closely linked to their molecular structure. For example, the presence of substituents capable of undergoing ESIPT can significantly affect their fluorescence properties, leading to compounds that exhibit strong solid-state emission in various regions of the visible spectrum. These properties are essential for applications in materials science and photophysics (Mutai et al., 2019).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, such as reactivity towards different types of chemical transformations including C-H functionalization, are pivotal for the development of new synthetic methodologies. These transformations enable the construction of a wide variety of functionalized derivatives, showcasing the adaptability and utility of the imidazo[1,2-a]pyridine core in organic synthesis (Pericherla et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-a]pyridin-8-ol hydrochloride is synthesized through a process involving the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, followed by treatment with an ion exchange resin and POCl3 (Gudmundsson, Drach, & Townsend, 1997). This method has been utilized for the creation of polychlorinated imidazo[1,2-α]pyridines.

Pharmacological Applications

  • The imidazo[1,2-a]pyridine scaffold, including its hydrochloride form, is significant in medicinal chemistry. It has been used in developing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
  • Additionally, imidazo[1,2-a]pyridine and its derivatives have shown a broad range of applications such as anticancer, antimycobacterial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).

Role in Anticancer Research

  • Imidazo[1,2-a]pyridine has been identified as a biologically active moiety with potential as an anticancer agent. Various analogues have been used as lead molecules in clinical trials for cancer treatment (Goel, Luxami, & Paul, 2016).

Antiulcer Properties

  • Certain substituted imidazo[1,2-a]pyridines, including its hydrochloride variant, have shown gastric antisecretory and cytoprotective properties. This indicates potential as novel antiulcer agents (Kaminski et al., 1985).

Anticholinesterase Potential

  • Imidazo[1,2-a]pyridine-based compounds have shown promise in treating heart and circulatory failures. Some derivatives have been identified as potential acetylcholinesterase (AChE) inhibitors (Kwong et al., 2019).

Synthesis for Diverse Applications

  • Synthesis methods for imidazo[1,2-a]pyridines have been developed to enhance biological activity and for pharmaceutical applications. This includes the use of mild reaction conditions and inexpensive catalysts (Ravi & Adimurthy, 2017).

Safety And Hazards

Specific safety and hazard information for Imidazo[1,2-a]pyridin-8-ol hydrochloride was not found in the retrieved data. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKPDOMWNWJIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516001
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-8-ol hydrochloride

CAS RN

100592-11-8
Record name Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 80 ml of concentrated hydrochloric acid is dissolved 5 g of 8-benzyloxyimidazo[1,2-a]pyridine, and the solution is stirred at room temperature for 24 hours and then concentrated. After addition of 1-butanol, water is azeotropically removed by distillation, and the residue is crystallized from diethyl ether to give 3.8 g of the above-identified compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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